

In-Vitro Characterization of Mebhydrolin Napadisylate: A Technical Guide

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Compound of Interest		
Compound Name:	Mebbydrolin napadisylate	
Cat. No.:	B15197862	Get Quote

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Introduction

Mebhydrolin napadisylate is a first-generation antihistamine that has been utilized for the symptomatic relief of various allergic conditions.[1][2][3] Its primary mechanism of action involves the antagonism of the histamine H1 receptor.[1][2][4] Like many first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[2][5] Additionally, Mebhydrolin napadisylate exhibits anticholinergic properties by inhibiting the action of acetylcholine.[2] More recently, a novel antiviral activity has been identified, positioning Mebhydrolin napadisylate as a potential therapeutic agent against the Zika virus (ZIKV).[3][6] This in-depth technical guide provides a comprehensive overview of the in-vitro characterization of Mebhydrolin napadisylate, focusing on its antihistaminic, anticholinergic, and antiviral properties.

Quantitative In-Vitro Data

The following tables summarize the available quantitative data for the in-vitro activities of Mebhydrolin napadisylate and representative first-generation antihistamines for comparative context.



Compoun d	Assay Type	Target	Cell Line/Syste m	Value	Unit	Reference
Mebhydroli n napadisylat e	Antiviral Activity	Zika Virus (ZIKV) Replication	Multiple Cell Lines	4.20 - 12.6	μM (EC50)	[6]
Mebhydroli n napadisylat e	Enzyme Inhibition	ZIKV NS5 RNA- dependent RNA Polymeras e (RdRp)	N/A	7.3	μM (IC50)	Not explicitly stated, but implied from antiviral mechanism studies.
Diphenhydr amine	Muscarinic Receptor Binding	M3 Receptor	Swine airway mucus gland cells	6.2 (pA2)	N/A	[7]
Desloratadi ne	Muscarinic Receptor Binding	M3 Receptor	Swine airway mucus gland cells	6.4 (pA2)	N/A	[7]
Hydroxyzin e	Muscarinic Receptor Binding	M3 Receptor	Swine airway mucus gland cells	4.8 (pA2)	N/A	[7]

Note: A specific Ki or IC50 value for Mebhydrolin napadisylate binding to the histamine H1 receptor was not available in the reviewed literature. The anticholinergic activity is presented as pA2 values for representative first-generation antihistamines against the M3 muscarinic receptor.



Experimental Protocols Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)

This protocol describes a general method for determining the binding affinity of a compound to the histamine H1 receptor using a radioligand competition assay.

Materials:

- HEK293T cells transiently expressing the human histamine H1 receptor.
- · Cell culture and transfection reagents.
- Binding buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: [3H]mepyramine (a potent H1 antagonist).
- Non-labeled competitor: Mebhydrolin napadisylate.
- Scintillation fluid and vials.
- · Liquid scintillation counter.
- · Glass fiber filters.
- · Cell harvester.

Procedure:

- Cell Culture and Membrane Preparation:
 - Culture and transfect HEK293T cells with the human H1 receptor gene.
 - Harvest the cells and homogenize them in ice-cold binding buffer.
 - Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh binding buffer.



- Determine the protein concentration of the membrane preparation.
- Binding Assay:
 - In a 96-well plate, add a fixed concentration of [3H]mepyramine.
 - Add increasing concentrations of Mebhydrolin napadisylate (or other non-labeled competitor).
 - Add the cell membrane preparation to initiate the binding reaction.
 - Incubate the plate at room temperature for a specified time to reach equilibrium.
- Separation and Detection:
 - Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
 - Wash the filters with ice-cold binding buffer.
 - Place the filters in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding of [3H]mepyramine against the logarithm of the competitor concentration.
 - Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Zika Virus NS5 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay



This protocol outlines a method to assess the inhibitory activity of Mebhydrolin napadisylate on the enzymatic activity of ZIKV RdRp.

Materials:

- Purified recombinant ZIKV NS5 RdRp enzyme.
- Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 0.01% (v/v) Triton X-100, 1 mM DTT.
- RNA template/primer duplex.
- Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP).
- Radiolabeled rNTP (e.g., [α-32P]GTP or [3H]UTP).
- Mebhydrolin napadisylate.
- DE81 ion-exchange filter paper.
- Wash buffer: 0.1 M sodium phosphate, pH 6.8.
- · Scintillation fluid and vials.
- · Liquid scintillation counter.

Procedure:

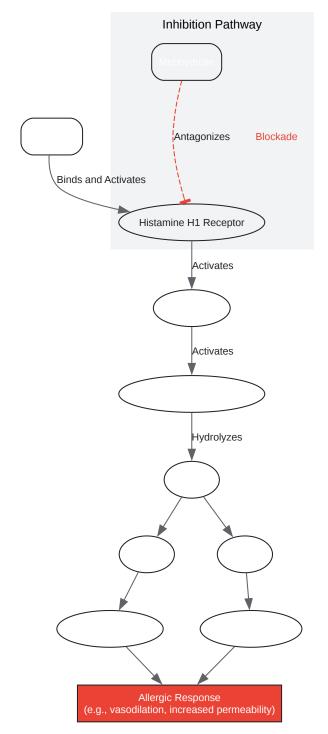
- Reaction Setup:
 - In a reaction tube, combine the assay buffer, RNA template/primer duplex, and a mixture
 of three unlabeled rNTPs.
 - Add varying concentrations of Mebhydrolin napadisylate.
 - Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme and the radiolabeled rNTP.
- Incubation:



- Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
- · Quenching and Detection:
 - Stop the reaction by adding EDTA.
 - Spot the reaction mixture onto DE81 filter paper.
 - Wash the filter paper extensively with the wash buffer to remove unincorporated radiolabeled rNTPs.
 - Dry the filter paper.
 - Quantify the incorporated radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Determine the amount of incorporated radiolabel in the presence of different concentrations of the inhibitor.
 - Plot the percentage of RdRp activity against the logarithm of the inhibitor concentration.
 - Calculate the IC50 value, which is the concentration of Mebhydrolin napadisylate required to inhibit 50% of the ZIKV NS5 RdRp activity.

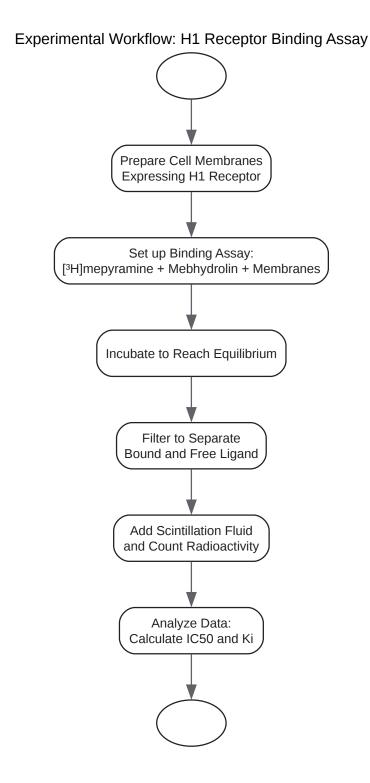
Visualizations



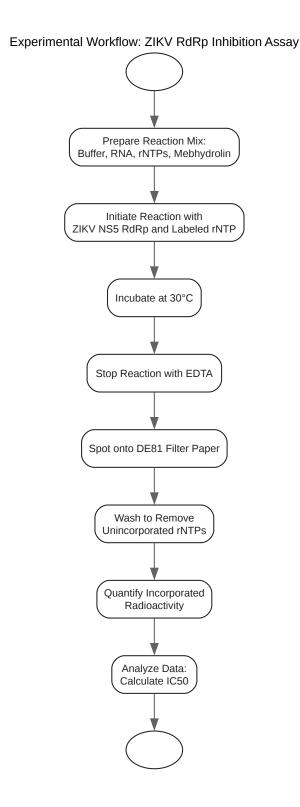


Histamine H1 Receptor Antagonism by Mebhydrolin

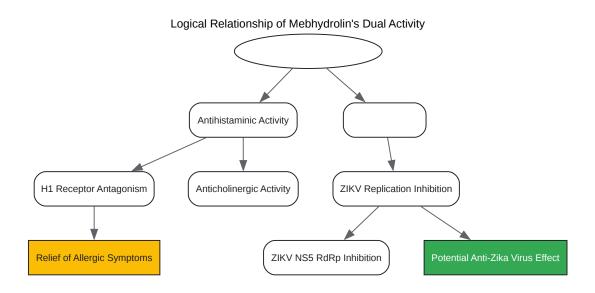












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